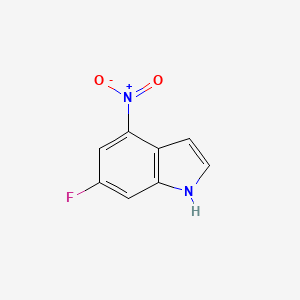
6-Fluoro-4-nitro-1H-indole
説明
6-Fluoro-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of fluorine and nitro groups to the indole structure can significantly alter its chemical and biological properties, making this compound a compound of interest in various fields of research.
作用機序
Target of Action
6-Fluoro-4-nitro-1H-indole is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities and can affect a broad range of biochemical pathways .
Pharmacokinetics
The ionization potential of 6-fluoroindole, a related compound, has been experimentally evaluated , which could provide insights into its pharmacokinetic properties.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .
生化学分析
Biochemical Properties
6-Fluoro-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can act as protein kinase inhibitors, which play a crucial role in cell signaling pathways . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other vital processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to alterations in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under specific conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis, which result in the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. For example, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters, which facilitate its uptake and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, cellular metabolism, and other vital processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitro-1H-indole typically involves the introduction of fluorine and nitro groups onto the indole ring. One common method is the nitration of 6-fluoroindole, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Another approach involves the fluorination of 4-nitroindole. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The choice of solvent and temperature can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the product.
化学反応の分析
Types of Reactions
6-Fluoro-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 6-Fluoro-4-amino-1H-indole.
Substitution: 6-Substituted-4-nitro-1H-indole derivatives.
Oxidation: Various oxidized indole derivatives, depending on the specific conditions.
科学的研究の応用
6-Fluoro-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-Nitroindole: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
6-Fluoroindole: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Fluoro-4-nitro-1H-indole: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
Uniqueness
6-Fluoro-4-nitro-1H-indole is unique due to the presence of both fluorine and nitro groups on the indole ring. This combination can enhance its reactivity and biological activity, making it a valuable compound for various research applications. The specific positioning of these groups can also influence its interactions with molecular targets, leading to unique effects compared to other indole derivatives.
特性
IUPAC Name |
6-fluoro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOZMDIVCTTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646693 | |
| Record name | 6-Fluoro-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-83-9 | |
| Record name | 6-Fluoro-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




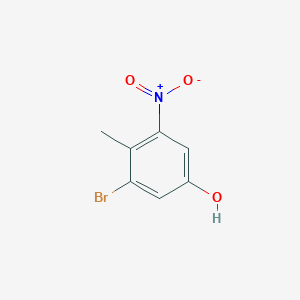
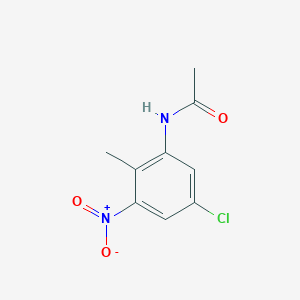
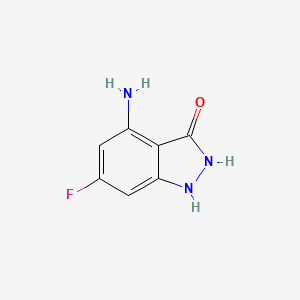

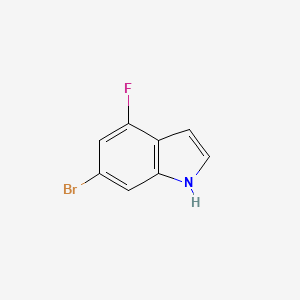




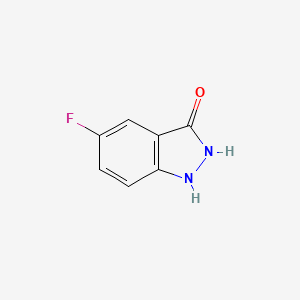
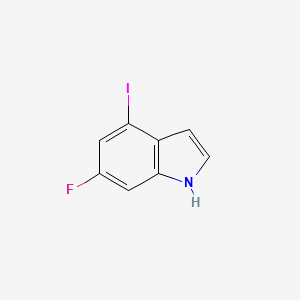
![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)
